

# Spectroscopic Characterization of Hydroxy Darunavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hydroxy Darunavir	
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#### **Abstract**

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Hydroxy Darunavir**, a known metabolite of the potent HIV protease inhibitor, Darunavir. While detailed experimental spectroscopic data for **Hydroxy Darunavir** is not extensively available in public literature, this document serves as a practical resource for researchers involved in its synthesis, isolation, and analysis. By presenting the known properties of **Hydroxy Darunavir** and detailed spectroscopic data of the parent compound, Darunavir, this guide offers a valuable reference point for its characterization. Furthermore, it includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, which can be readily adapted for the analysis of **Hydroxy Darunavir**.

# **Introduction to Hydroxy Darunavir**

**Hydroxy Darunavir** is a metabolite of Darunavir, an essential antiretroviral medication used in the treatment of HIV-1 infection.[1][2] The chemical name for **Hydroxy Darunavir** is Hexahydrofuro[2,3-b]furan-3-yl (4-((4-amino-N-(2-hydroxy-2-methylpropyl)phenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[3] Its molecular formula is C<sub>27</sub>H<sub>37</sub>N<sub>3</sub>O<sub>8</sub>S, with a monoisotopic mass of 563.23013632 Da.[2] Understanding the spectroscopic properties of this metabolite is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development.



## **Mass Spectrometry (MS)**

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

### **Quantitative Data**

While a full experimental mass spectrum for **Hydroxy Darunavir** is not readily available, high-resolution mass spectrometry (HRMS) data from databases provides the exact mass. For the parent compound, Darunavir, extensive fragmentation data is available and serves as a useful comparison.

Compound	Molecular Formula	Monoisotopic Mass (Da)	Key MS/MS Fragments (m/z) of Parent Compound (Darunavir)[4]
Hydroxy Darunavir	C27H37N3O8S	563.23013632	Data not available
Darunavir	C27H37N3O7S	547.24067	392.2, 156.0, 139.1

## **Experimental Protocol: LC-MS/MS Analysis**

This protocol is designed for the identification and characterization of **Hydroxy Darunavir** in biological matrices or as a pure compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for high-resolution analysis.

#### **Chromatographic Conditions:**

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm) is suitable for separation.
- Mobile Phase:



- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would start at 5-10% B and increase to 95% B over 10-15 minutes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 30-40 °C
- Injection Volume: 2-10 μL

#### Mass Spectrometry Conditions:

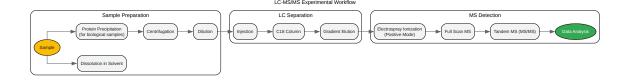
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally suitable for Darunavir and its metabolites.
- Capillary Voltage: 3.5 4.5 kV
- Source Temperature: 120 150 °C
- Desolvation Gas Flow: 600 800 L/hr
- Desolvation Temperature: 350 450 °C
- Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation data.
- Data Acquisition: Full scan mode (e.g., m/z 100-1000) and tandem MS (MS/MS) mode should be used to acquire data for the precursor ion of Hydroxy Darunavir (m/z 564.2375 for [M+H]+).

#### Sample Preparation:

• For Pure Compound: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 μg/mL.



• For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation with cold acetonitrile followed by centrifugation. The supernatant can then be diluted and injected. Alternatively, a solid-phase extraction (SPE) can be used for cleaner samples.



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Caption: LC-MS/MS Experimental Workflow.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

## **Quantitative Data**

Specific <sup>1</sup>H and <sup>13</sup>C NMR data for **Hydroxy Darunavir** are not readily available in the literature. However, the data for the parent compound, Darunavir, can be used as a reference to predict the chemical shifts and to aid in the structural confirmation of **Hydroxy Darunavir**. The introduction of a hydroxyl group is expected to cause downfield shifts for neighboring protons and carbons.

<sup>1</sup>H and <sup>13</sup>C NMR Data for Darunavir (Reference)



Atom Position (Darunavir)	¹H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Aromatic Protons	6.6 - 7.8	113 - 152
Carbamate NH	~5.0	-
CH-O (furan)	~5.6	~109
CH-N (backbone)	~3.8	~55
CH-OH (backbone)	~3.6	~72
CH2 (isobutyl)	~2.8, ~3.0	~58
CH (isobutyl)	~1.8	~27
CH₃ (isobutyl)	~0.8	~20

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

#### Sample Preparation:

- Dissolve 5-10 mg of the purified **Hydroxy Darunavir** sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>).
- The choice of solvent will depend on the solubility of the compound. DMSO-d<sub>6</sub> is often a good choice for polar compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filter the solution into a 5 mm NMR tube.

#### **Data Acquisition:**

¹H NMR:



- Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- 13C NMR:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- 2D NMR (for full structural elucidation):
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.



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Caption: NMR Spectroscopy Experimental Workflow.



## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## **Quantitative Data**

Specific FT-IR data for **Hydroxy Darunavir** is not available. The FT-IR spectrum of **Hydroxy Darunavir** is expected to be very similar to that of Darunavir, with the potential for a broader O-H stretching band due to the additional hydroxyl group.

Key FT-IR Absorption Bands for Darunavir (Reference)

Functional Group	Wavenumber (cm⁻¹)
N-H Stretch (amine, amide)	3400 - 3200
O-H Stretch (alcohol)	3500 - 3200 (broad)
C-H Stretch (aromatic)	3100 - 3000
C-H Stretch (aliphatic)	3000 - 2850
C=O Stretch (carbamate)	1710 - 1680
N-H Bend (amine)	1650 - 1580
C=C Stretch (aromatic)	1600 - 1450
S=O Stretch (sulfonamide)	1350 - 1300 and 1170 - 1150
C-O Stretch (ether, alcohol)	1260 - 1000

# Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).



#### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Collect a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered Hydroxy Darunavir sample onto the center of the ATR crystal.
- Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Collect the sample spectrum over the range of 4000 to 400 cm<sup>-1</sup>.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually displayed in terms of transmittance or absorbance.



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Caption: ATR-FT-IR Spectroscopy Experimental Workflow.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**



UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantifying compounds with chromophores.

## **Quantitative Data**

A specific UV-Vis spectrum for **Hydroxy Darunavir** is not available. The UV-Vis spectrum of **Hydroxy Darunavir** is expected to be very similar to that of Darunavir due to the presence of the same primary chromophore, the p-aminobenzenesulfonamide moiety.

UV Absorption Maxima for Darunavir (Reference)

Solvent	λmax (nm)
Methanol	~265
0.1N HCl	~298

## **Experimental Protocol: UV-Vis Spectrophotometry**

Instrumentation: A double-beam UV-Vis spectrophotometer.

#### Sample Preparation:

- Solvent Selection: Choose a UV-transparent solvent in which Hydroxy Darunavir is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
- Stock Solution: Accurately weigh a small amount of **Hydroxy Darunavir** and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 μg/mL).
- Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20 μg/mL).

#### **Data Acquisition:**

 Wavelength Scan: Scan a working solution (e.g., 10 µg/mL) across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

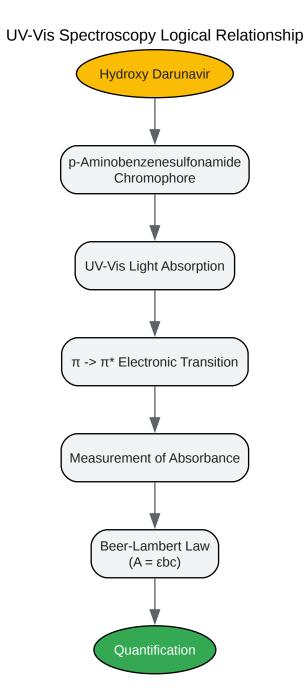






- Calibration Curve: Measure the absorbance of each working solution at the determined λmax.
- Analysis: Plot a graph of absorbance versus concentration to generate a calibration curve.
   The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.





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Caption: UV-Vis Spectroscopy Logical Relationship.

## Conclusion



The spectroscopic characterization of **Hydroxy Darunavir** is an essential aspect of its study as a metabolite of Darunavir. While a complete set of experimental data is not yet widely available, this guide provides the necessary foundational information and detailed experimental protocols to enable researchers to perform a comprehensive analysis. The reference data for the parent compound, Darunavir, serves as a crucial benchmark for these characterization efforts. The application of the methodologies outlined herein will facilitate the unambiguous identification and structural elucidation of **Hydroxy Darunavir**, contributing to a deeper understanding of the metabolism and disposition of Darunavir.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Hydroxy Darunavir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600896#spectroscopic-characterization-of-hydroxy-darunavir]

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